3,5-dichloro-N-hydroxybenzamide
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Overview
Description
3,5-Dichloro-N-hydroxybenzamide is an organic compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 g/mol It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a hydroxyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichloro-N-hydroxybenzamide can be synthesized through the reaction of 3,5-dichlorobenzoyl chloride with hydroxylamine . The reaction typically occurs in an organic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the purification of intermediates and final products through techniques such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-N-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation-reduction reactions, altering the compound’s oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or other strong bases can facilitate the substitution of chlorine atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize the hydroxyl group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding amine.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation of the hydroxyl group can lead to the formation of corresponding ketones or carboxylic acids.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Scientific Research Applications
3,5-Dichloro-N-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Comparison: 3,5-Dichloro-N-hydroxybenzamide is unique due to the presence of the hydroxyl group attached to the nitrogen atom, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable subject for further research .
Properties
IUPAC Name |
3,5-dichloro-N-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-5-1-4(7(11)10-12)2-6(9)3-5/h1-3,12H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTURQMWEQBFFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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